2-({3,6-dimethyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide
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Description
2-({3,6-dimethyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide is a useful research compound. Its molecular formula is C17H16F3N3O2S2 and its molecular weight is 415.45. The purity is usually 95%.
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Scientific Research Applications
Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibitors
The compound demonstrates potential as a dual inhibitor of human thymidylate synthase (TS) and dihydrofolate reductase (DHFR), important in the treatment of diseases like cancer. The study by Gangjee et al. (2008) highlighted its potent inhibitory activities, making it significant in the field of medicinal chemistry (Gangjee, Qiu, Li, & Kisliuk, 2008).
Structural Analysis and Conformation
Subasri et al. (2017) provided insight into the molecular structure and conformation of similar compounds. The study revealed the compounds' folded conformations and their potential implications in the design of pharmaceuticals (Subasri, Kumar, Sinha, Jayaprakash, Viswanathan, & Velmurugan, 2017).
Antimicrobial Activity
Majithiya and Bheshdadia (2022) explored the antimicrobial properties of pyrimidine-triazole derivatives. This research is indicative of the compound's potential in combating bacterial and fungal infections (Majithiya & Bheshdadia, 2022).
Drug Likeness and Molecular Docking
Mary et al. (2020) focused on the drug likeness and molecular docking of a similar molecule. Their research provides valuable insights into the pharmacokinetic properties and potential effectiveness against specific targets like SARS-CoV-2 (Mary, Siddique, Pradhan, Jayaprakash, & James, 2020).
Quantum Chemical Insight
The quantum chemical analysis by Mary et al. (2020) offers a deeper understanding of the molecular structure and interactions, which are crucial for developing effective pharmaceuticals (Mary et al., 2020).
Antitumor Activity
Hafez and El-Gazzar (2017) synthesized derivatives of the compound and evaluated their antitumor activity. This study highlights its potential in cancer treatment (Hafez & El-Gazzar, 2017).
Properties
IUPAC Name |
2-[(3,6-dimethyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3N3O2S2/c1-9-7-12-14(27-9)15(25)23(2)16(22-12)26-8-13(24)21-11-6-4-3-5-10(11)17(18,19)20/h3-6,9H,7-8H2,1-2H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRLSOBAWFTVESO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(S1)C(=O)N(C(=N2)SCC(=O)NC3=CC=CC=C3C(F)(F)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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